molecular formula C13H21N3 B11801067 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine

Cat. No.: B11801067
M. Wt: 219.33 g/mol
InChI Key: ADBPZTLDCNLVHP-UHFFFAOYSA-N
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Description

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyridine ring substituted with an isopropylpyrrolidine and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and reductive amination are common steps in the synthesis process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

6-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3,(H2,14,15)

InChI Key

ADBPZTLDCNLVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2C(C)C

Origin of Product

United States

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